Enantiomeric Purity and Optical Rotation: (S)- vs (R)-3-cyclohexene-1-methanol
The defining characteristic of (S)-3-cyclohexene-1-methanol is its optical activity, which is absent in the racemate and equal in magnitude but opposite in sign for the (R)-enantiomer. Vendors typically supply this compound with a high enantiomeric excess (ee), commonly ≥95%, confirming its stereochemical integrity for asymmetric synthesis . This contrasts with the racemic mixture (CAS 1679-51-2), which has a net optical rotation of 0°.
| Evidence Dimension | Optical Purity (Chiral Identity) |
|---|---|
| Target Compound Data | ≥95% enantiomeric excess (typical supplier specification) |
| Comparator Or Baseline | Racemic 3-cyclohexene-1-methanol (CAS 1679-51-2): 0% ee (1:1 mixture) |
| Quantified Difference | ≥95% ee vs. 0% ee |
| Conditions | Commercial chemical procurement quality specification |
Why This Matters
High enantiomeric excess is a critical quality attribute for chiral building blocks; the racemate's 0% ee makes it unsuitable for any stereospecific synthetic pathway.
